3,6-Dichlorophthalic anhydride
Overview
Description
3,6-Dichlorophthalic anhydride is a derivative of phthalic anhydride, which is a well-known compound used in various industries, including chemical, plastic, agrochemical, and pharmaceutical sectors. Although the provided papers do not directly discuss 3,6-Dichlorophthalic anhydride, they do provide insights into the reactivity and properties of closely related compounds, such as 4,5-Dichlorophthalic anhydride and 3,4,5,6-Tetrachlorophthalic anhydride, which can help infer some aspects of 3,6-Dichlorophthalic anhydride's behavior and characteristics .
Synthesis Analysis
The synthesis of chlorinated phthalic anhydrides typically involves chlorination of phthalic anhydride or its derivatives. For example, the synthesis of 3,4,6-Trichlorophthalic acid, a closely related compound, is achieved by treating tetrachlorophthalic anhydride with zinc dust and aqueous sodium hydroxide . This process may also yield 3,6-dichlorophthalic acid as a byproduct, which can be dehydrated to form 3,6-Dichlorophthalic anhydride. The synthesis procedures for related compounds often involve multiple steps, including hydrolysis, decarboxylation, oxidation, and dehydration, as seen in the synthesis of 3,5-Dimethoxyphthalic anhydride .
Molecular Structure Analysis
The molecular structure of chlorinated phthalic anhydrides is characterized by the presence of chlorine substituents on the benzene ring, which can significantly influence the electronic and steric properties of the molecule. For instance, the crystal structure of 3,4,5,6-Tetrahydrophthalic anhydride shows that the cyclohexene ring adopts a half-chair conformation, and the furan ring can be flattened or slightly deviated from planarity . These structural details can affect the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Chlorinated phthalic anhydrides undergo various chemical reactions, including nucleophilic attack, which leads to the opening of the anhydride ring and the formation of carboxylic acid derivatives. The reactivity of 4,5-Dichlorophthalic anhydride towards nucleophiles like thiosemicarbazide and amines has been studied, resulting in the formation of phthalimide and dicarboxylic acid products . These reactions are typically confirmed by spectroscopic analyses such as NMR, IR, and MS. Additionally, Diels-Alder reactions and desulfuration of related compounds have been reported, indicating a rich chemistry that could be relevant to 3,6-Dichlorophthalic anhydride .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated phthalic anhydrides are influenced by their molecular structure. The presence of chlorine atoms can affect the solubility of these compounds in various solvents. For example, the solubility of 3-chlorophthalic anhydride and 4-chlorophthalic anhydride in organic solvents has been measured and correlated with temperature using the modified Apelblat equation . These solubility data are essential for understanding the behavior of these compounds in different environments and can be used to predict the solubility of 3,6-Dichlorophthalic anhydride.
Scientific Research Applications
Chemical Reactivity and Synthesis
3,6-Dichlorophthalic anhydride and its derivatives are utilized extensively in chemical synthesis. They react with nucleophiles like thiosemicarbazide and amines to produce carboxylic acid derivatives. These reactions are pivotal in producing phthalimide and dicarboxylic acid products, with their structures confirmed through NMR, IR, and MS spectra analyses (Abuelizz et al., 2022). Similarly, 3,6-dichlorophthalic anhydride is used in the preparation of 3,6-dichlorophthalic acid, a significant step in synthesizing various chemical compounds (O'reilly et al., 1990).
Photoreduction Studies
Photoreduction of 3,6-dichlorophthalic anhydride has been a subject of research in the field of electron paramagnetic resonance. Studies show that it undergoes reactions through excited triplet states, leading to the formation of different radicals (Hansongnern et al., 2003). This research provides insight into the chemical behavior of dichlorophthalic anhydrides under light exposure.
Material Synthesis
In material science, 3,6-dichlorophthalic anhydride is key in synthesizing various materials. For instance, it is used in the preparation of derivatives like 3,6-diaminophthalimide, essential for drug discovery and other chemical applications (Gnanasekaran et al., 2018). Additionally, derivatives of naphthalic anhydride, which include 3,6-dichlorophthalic anhydride, are studied for their roles in photopolymerization reactions, indicating their potential in various industrial applications (Xiao et al., 2014).
Chemical Analysis and Spectroscopy
Studies in spectroscopy explore the reactivity of dichlorophthalic anhydrides in ionization processes. The analysis of adduct ions of hydroxide and oxygen atoms in negative-ion chemical ionization and collisionally-activated dissociation processes of 3,6-dichlorophthalic anhydride provide valuable insights into its chemical properties (Wu & Chen, 2002).
Safety And Hazards
properties
IUPAC Name |
4,7-dichloro-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGLMCPFDADCAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)OC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196264 | |
Record name | 3,6-Dichlorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichlorophthalic anhydride | |
CAS RN |
4466-59-5 | |
Record name | 3,6-Dichlorophthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4466-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dichlorophthalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004466595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dichlorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dichlorophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,6-DICHLOROPHTHALIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QD5579F1A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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